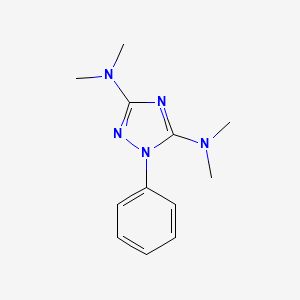

N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine

Description

Properties

IUPAC Name |

3-N,3-N,5-N,5-N-tetramethyl-1-phenyl-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-15(2)11-13-12(16(3)4)17(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZFJWIQTVSQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 1-phenyl-1H-1,2,4-triazole-3,5-diamine with methylating agents under controlled conditions. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted triazole derivatives with new functional groups replacing the methyl groups.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine, exhibit significant antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structural characteristics have shown effectiveness against resistant strains of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structural features allow for modifications that enhance its anticancer activity. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain synthesized triazoles have been reported to exhibit cytotoxic effects on breast cancer cell lines and other malignancies . The ability to modify the triazole ring opens avenues for creating targeted therapies with reduced side effects.

Anti-inflammatory Effects

Triazoles are also recognized for their anti-inflammatory properties. Compounds derived from triazoles have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes them promising candidates for treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The unique structure of this compound allows it to act effectively against a range of plant pathogens. Its application can lead to improved crop yields by protecting plants from diseases caused by fungi .

Materials Science

In materials science, triazoles are being explored for their potential use in synthesizing novel materials with specific properties. Their ability to form coordination complexes with metals can be exploited in the development of catalysts or materials with unique electronic properties. Research into triazole-based polymers is ongoing, with potential applications in drug delivery systems and nanotechnology .

Comprehensive Data Table

Case Study 1: Anticancer Activity

A study published in Frontiers in Molecular Biosciences highlighted the synthesis of triazole derivatives that showed potent anticancer activity against breast cancer cell lines (MDA-MB-231). The modifications on the triazole ring were found to enhance cytotoxicity compared to non-modified compounds .

Case Study 2: Antimicrobial Efficacy

Research conducted on various triazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains .

Case Study 3: Agricultural Applications

Field trials using triazole-based fungicides have shown a marked improvement in crop yields due to effective disease management strategies against common fungal pathogens affecting crops like wheat and barley. These findings support the continued use of triazoles in modern agriculture to ensure food security .

Mechanism of Action

The mechanism of action of N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of DNA synthesis, it likely interferes with the enzymes involved in the replication process, thereby preventing cell proliferation. In its role as an antitumor agent, it may induce apoptosis or inhibit cell growth through epigenetic modifications.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Physicochemical Properties

- Lipophilicity : The tetramethyl substitution in the target compound enhances lipophilicity compared to analogs like N5-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine (logP ~1.8 estimated) . This property is critical for membrane permeability in drug design.

- Thermal Stability: While direct data are unavailable, the dichlorobenzyl analog (CAS 338748-28-0) exhibits stability suitable for storage at room temperature . Energetic triazole-tetrazine derivatives (e.g., decomposition onset at 357°C ) suggest that methyl groups may reduce thermal sensitivity compared to nitro or amino substituents.

Biological Activity

N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine is a synthetic organic compound with significant biological activity. This article delves into its properties, synthesis, and various biological activities supported by research findings and case studies.

This compound has the following characteristics:

- Molecular Formula : C12H18N6

- Molecular Weight : 278.32 g/mol

- Appearance : White to pale yellow crystalline powder

- Solubility : Soluble in water

- Stability : Stable under standard laboratory conditions but sensitive to air and moisture.

Synthesis Methods

Several methods for synthesizing this compound have been developed. These methods typically involve the reaction of appropriate precursors under controlled conditions to optimize yield and purity. The versatility in synthesis allows for modifications that can enhance its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research has demonstrated that compounds related to the triazole family possess notable antimicrobial properties. For instance, derivatives similar to N3,N3,N5,N5-tetramethyl have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N3,N3,N5,N5-tetramethyl... | E. coli | 64 µg/mL |

| 4-Aminoantipyrine | S. aureus | 32 µg/mL |

| 3,5-Diamino... | Bacillus subtilis | 128 µg/mL |

Anti-inflammatory Activity

Studies have indicated that triazole derivatives can exhibit anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of N3,N3,N5,N5-tetramethyl has been evaluated through various in vitro assays .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research into similar triazole derivatives has shown promise in inhibiting cancer cell proliferation through various mechanisms .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of several synthesized triazoles against common pathogens. N3,N3,N5,N5-tetramethyl exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent .

- Anti-inflammatory Evaluation : In a comparative study with established anti-inflammatory agents, N3,N3,N5,N5-tetramethyl demonstrated a reduction in inflammatory markers in cell cultures, suggesting its utility in treating inflammatory conditions .

Q & A

Q. Key Table: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | Triclinic (P-1) | |

| Hydrogen bonding | N–H···O/N interactions | |

| Dihedral angles | 54.8° (phenyl-triazole planes) |

How do computational methods like DFT aid in understanding electronic properties?

Advanced Research Focus

Density-functional theory (DFT) provides insights into:

- Thermochemical stability : The B3LYP functional predicts atomization energies with ~2.4 kcal/mol deviation, critical for assessing decomposition pathways .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., triazole N-atoms) for reactivity predictions .

- Charge distribution : Methyl groups reduce electron density at N3/N5, altering coordination behavior with metal ions .

Methodological Tip : Pair DFT with experimental UV-Vis and cyclic voltammetry to validate frontier orbital gaps .

What challenges arise in resolving crystallographic data for this compound?

Advanced Research Focus

Key challenges include:

- Hygroscopicity : Moisture absorption disrupts crystal lattice formation; use glovebox techniques for sample handling .

- Disorder in methyl groups : Apply SHELXL’s ISOR restraints to model dynamic disorder, supported by low-temperature (100 K) data collection .

- Hydrogen-bonding networks : ORTEP-III visualizes O–H···N and N–H···O interactions, which stabilize layered structures along the (011) plane .

Software Recommendations : SHELX for refinement, PLATON for symmetry checks, and Mercury for Hirshfeld surface analysis .

How does the substitution pattern on the triazole ring influence reactivity?

Advanced Research Focus

The tetramethyl and phenyl groups confer unique reactivity:

- Steric effects : N3/N5 methylation hinders electrophilic substitution but facilitates SNAr reactions at C4 .

- Biological activity : Analogous compounds (e.g., N3-aryl derivatives) show antimitotic activity via tubulin binding, suggesting structure-activity relationship (SAR) studies .

- Coordination chemistry : Compare with 3,5-diamino-1,2,4-triazole derivatives, which form stable complexes with Cu(II) and Zn(II) .

Contradiction Alert : While methyl groups enhance solubility in polar solvents , they may reduce membrane permeability in biological assays, necessitating prodrug strategies .

What are the key solubility and stability considerations for this compound?

Q. Basic Research Focus

- Solubility : Highly soluble in DMSO, DMF, and acetonitrile; limited in hexane (<0.1 mg/mL) .

- Stability : Store under argon at –20°C to prevent oxidation; TGA data shows decomposition >200°C .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis recommends desiccants (e.g., silica gel) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.